molecular formula C13H10ClNO B1391999 2-(4-Chlorobenzoyl)-6-methylpyridine CAS No. 1187169-91-0

2-(4-Chlorobenzoyl)-6-methylpyridine

Cat. No. B1391999
M. Wt: 231.68 g/mol
InChI Key: JZLLFTPVHANKAM-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-6-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a member of the pyridine family and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • 2-Amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate : This compound demonstrates hydrogen bonding forming a two-dimensional network. It exhibits π-π interactions between cations and characteristic hydrogen bonding motifs (Waddell, Hulse, & Cole, 2011).

Photochemical Properties

  • Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones : Ultraviolet irradiation of various 2-aminopyridines, including 2-amino-6-methylpyridine, leads to the formation of dimers. These dimers show unusual chemical and physical properties (Taylor & Kan, 1963).

Supramolecular Chemistry

  • Hydrogen Bonded Supramolecular Association in Organic Acid–Base Salts : Research on 2-amino-4-methylpyridinium salts with various benzoic acids, including 4-chlorobenzoate, explores supramolecular associations. This study provides insights into the role of weak and strong noncovalent interactions in crystal packing (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Synthesis of Novel Compounds

  • Preparation of Chloro-Substituted Pyridines : Studies on the synthesis of chloro-substituted pyridines, including 6-chloro-2-chloromethylpyridine from 6-chloro-2-methylpyridine, provide insights into synthetic methodologies relevant to derivatives of 2-(4-chlorobenzoyl)-6-methylpyridine (Barnes, Hartley, & Jones, 1982).

Fluorescence and Quantitative Analysis

  • Fluorescent α,β-Unsaturated Carbonyl Compounds and 2-Methylpyridines : Research demonstrates the use of compounds like 2-methylpyridines in fluorescent labeling reagents for quantitative analysis, such as in the analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

Magnetic Properties

  • Use of 6-methylpyridine-2-carbaldehydeoxime in Nickel(II) Carboxylate Chemistry : The use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry has led to the discovery of clusters with unique magnetic properties. This study adds to the understanding of the magnetic behaviors of compounds related to 2-(4-chlorobenzoyl)-6-methylpyridine (Escuer, Vlahopoulou, & Mautner, 2011).

Crystal Structure and Electronic Properties

  • Synthesis, Structure, Photophysical Properties, and Redox Behavior of Cyclometalated Complexes of Iridium(III) : Research on the crystal structure and electronic properties of complexes with functionalized bipyridines can provide a framework for understanding the properties of similar pyridine-based compounds (Neve, Crispini, Campagna, & Serroni, 1999).

Supramolecular Structure and Hydrogen Bonding

  • 2-Amino-6-methylpyridinium 2,2,2-trichloroacetate : This study on the crystal structure and hydrogen bonding in molecular salts like 2-amino-6-methylpyridinium trichloroacetate contributes to the understanding of similar pyridine derivatives (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

properties

IUPAC Name

(4-chlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLLFTPVHANKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244419
Record name (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzoyl)-6-methylpyridine

CAS RN

1187169-91-0
Record name (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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